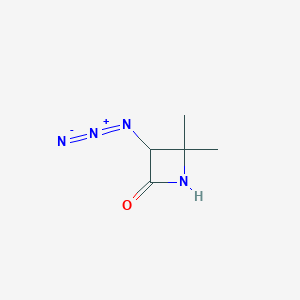![molecular formula C14H18ClNO3S B14428644 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide CAS No. 85899-19-0](/img/structure/B14428644.png)
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is an organic compound that features a sulfonyl chloride group, an ethenyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide typically involves multiple steps:
Formation of the sulfonyl chloride group: This can be achieved by reacting ethanesulfonyl chloride with a suitable chlorinating agent.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Formation of the propanamide backbone: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and reduction reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction reactions: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Substitution reactions: Formation of sulfonamides or sulfonate esters.
Oxidation reactions: Formation of epoxides.
Reduction reactions: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be used in the development of novel polymers and materials with specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloroethanesulfonyl)-N-[(4-vinylphenyl)methyl]propanamide: Similar structure but with a vinyl group instead of an ethenyl group.
3-(2-Chloroethanesulfonyl)-N-[(4-ethynylphenyl)methyl]propanamide: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the ethenyl group provides additional reactivity compared to similar compounds with vinyl or ethynyl groups.
Eigenschaften
CAS-Nummer |
85899-19-0 |
|---|---|
Molekularformel |
C14H18ClNO3S |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H18ClNO3S/c1-2-12-3-5-13(6-4-12)11-16-14(17)7-9-20(18,19)10-8-15/h2-6H,1,7-11H2,(H,16,17) |
InChI-Schlüssel |
HZEBXKSDWGIMSV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
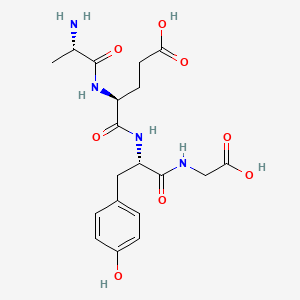

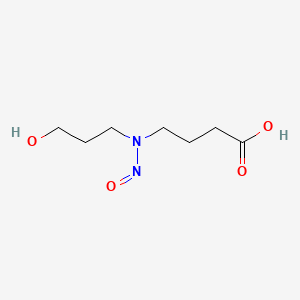
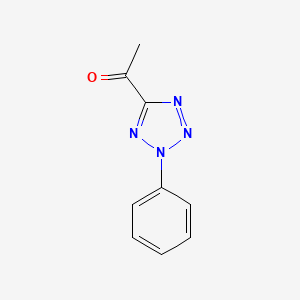


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
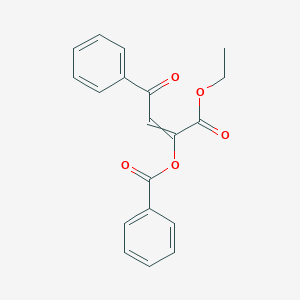

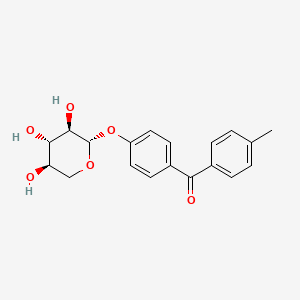
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

